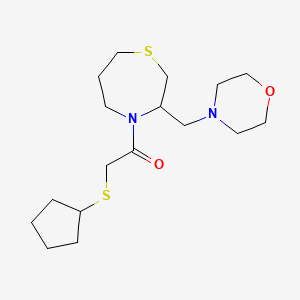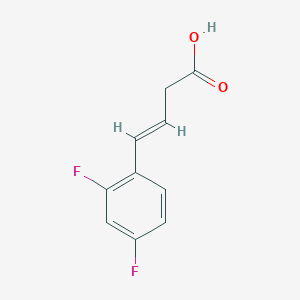![molecular formula C20H17ClN4O2S2 B2426519 Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886955-45-9](/img/structure/B2426519.png)
Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17ClN4O2S2 and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Composés antituberculeux
Les dérivés de benzothiazole ont été synthétisés et étudiés pour leur potentiel en tant que composés antituberculeux . Les concentrations inhibitrices de ces nouvelles molécules synthétisées ont été comparées à celles de médicaments de référence standard, et les nouveaux dérivés de benzothiazole ont montré une meilleure puissance d'inhibition contre M. tuberculosis .
Propriétés anti-inflammatoires
Des dérivés de benzothiazole ont également été synthétisés et analysés pour leurs propriétés anti-inflammatoires . Parmi la série, les composés comportant un groupe méthoxy en position six du cycle benzothiazole, relié à des motifs pipéridine et morpholine, ont montré les valeurs IC50 les plus élevées pour l'inhibition de la COX-1 . Ces composés ont également démontré d'excellentes valeurs de SI pour la COX-2 et ont montré une inhibition significative de la dénaturation de l'albumine .
Activité anticancéreuse
Les dérivés de benzothiazole ont été évalués pour leur activité antiproliférative in vitro contre diverses lignées de cellules cancéreuses humaines . La plupart d'entre eux ont présenté une cytotoxicité puissante .
Activité antimicrobienne
Il a été constaté que les dérivés de benzothiazole, tels que le sulfazole, possédaient une activité antimicrobienne .
Activité antirétrovirale
Il a été constaté que les dérivés de benzothiazole, tels que le ritonavir, possédaient une activité antirétrovirale .
Activité antifongique
Il a été constaté que les dérivés de benzothiazole, tels que l'abafungine, possédaient une activité antifongique .
Activité antidiabétique
Il a été constaté que les dérivés de benzothiazole possédaient une activité antidiabétique .
Activité anti-Alzheimer
Il a été constaté que les dérivés de benzothiazole possédaient une activité anti-Alzheimer .
Mécanisme D'action
Target of Action
The primary targets of Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thromboxane, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxane, and prostacyclin, which are involved in inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins, thromboxane, and prostacyclin . This leads to a decrease in inflammation and pain .
Propriétés
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c1-27-15-5-3-13(21)18-17(15)23-20(29-18)25-8-6-24(7-9-25)19(26)12-2-4-14-16(10-12)28-11-22-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJWREGQJKMVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
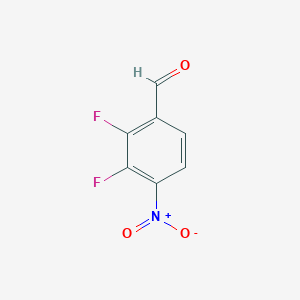

![Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2426441.png)
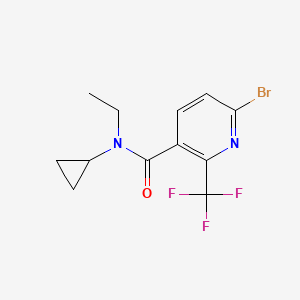
![3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2426444.png)
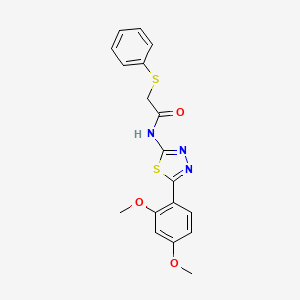
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2426446.png)
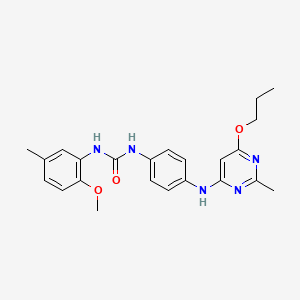
![7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2426452.png)
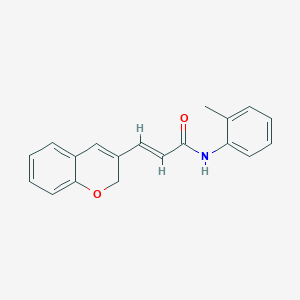
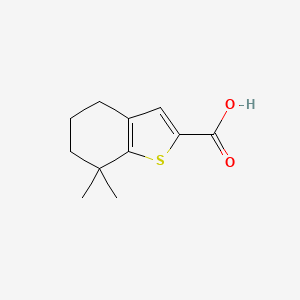
![3,3-Dimethyl-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2426456.png)
